molecular formula C23H25N3O3 B2397644 N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-73-3

N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2397644
CAS No.: 899750-73-3
M. Wt: 391.471
InChI Key: VDVPUFLAZOVEQE-UHFFFAOYSA-N
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Description

“N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a synthetic compound . It’s a derivative of phenethylamines, which are known to have effects on cognitive and behavioral processes .


Synthesis Analysis

The synthesis of similar compounds involves the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with the benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent .


Molecular Structure Analysis

The molecular structure of this compound is complex. It involves the presence of a benzyl group attached to a phenethylamine derivative . The structure also includes two methoxy groups in the phenylethyl moiety of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, the removal of the Boc group in the synthesized compounds with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide gives amine derivatives .

Scientific Research Applications

Synthesis and Structural Characterization

  • New Routes to Heterocyclic Compounds : A study detailed novel synthetic routes to benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant antiavian influenza virus activity. These compounds were synthesized through a series of reactions involving benzoyl isothiocyanate, highlighting their potential in antiviral research (Hebishy et al., 2020).

  • Antimicrobial and Antifungal Derivatives : Another research effort reported the design and synthesis of N-substituted 3-aminopyrazine-2-carboxamides. These compounds exhibited varying degrees of antimycobacterial, antibacterial, and antifungal activities, demonstrating the broad potential of pyrazine derivatives in addressing microbial resistance (Bouz et al., 2019).

Biological Activities

  • Antiviral Properties : The synthesis of benzamide-based heterocycles was found to offer promising antiviral properties, particularly against the H5N1 subtype of the influenza A virus. The study identified compounds with potent antiviral activities, suggesting their potential utility in developing new antiviral drugs (Hebishy et al., 2020).

  • Antimicrobial and Antifungal Efficacy : The antimicrobial evaluation of pyrazine carboxamide derivatives revealed compounds with significant activity against Mycobacterium tuberculosis and other pathogens. This work contributes to the search for new antimicrobial agents in the fight against tuberculosis and other bacterial infections (Bouz et al., 2019).

Mechanism of Action

The mechanism of action of this compound involves agonism at serotonin 5-HT2A receptors, affecting cognitive and behavioral processes .

Safety and Hazards

Several similar compounds, known as NBOMes, have been associated with numerous cases of toxicity and multiple fatalities . Rhabdomyolysis is a relatively common complication of severe NBOMe toxicity, an effect that may be linked to NBOMe-induced seizures, hyperthermia, and vasoconstriction .

Properties

IUPAC Name

N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-18-10-11-21(29-2)19(15-18)22-20-9-6-12-25(20)13-14-26(22)23(27)24-16-17-7-4-3-5-8-17/h3-12,15,22H,13-14,16H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVPUFLAZOVEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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